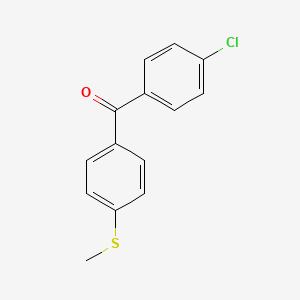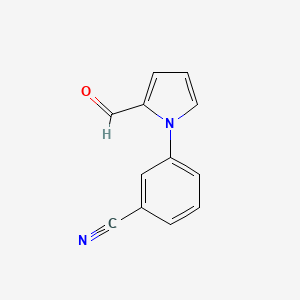
3-(2-ホルミル-1H-ピロール-1-イル)ベンゾニトリル
概要
説明
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a compound that features a pyrrole ring substituted with a formyl group at the 2-position and a benzonitrile group at the 3-position
科学的研究の応用
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
作用機序
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against some cancer cell lines and antifungal effects on Candida species .
Biochemical Pathways
Given its structural similarity to other pyrrole derivatives, it may influence pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown cytotoxic activity against some cancer cell lines and antifungal effects on Candida species .
Action Environment
The action, efficacy, and stability of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
生化学分析
Biochemical Properties
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit cytotoxic activity against certain cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing processes such as enzyme inhibition or activation.
Cellular Effects
The effects of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, including 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, have shown activity against Mycobacterium tuberculosis and various species of Candida . These interactions can lead to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s cytotoxic activity increases with dosage, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, influencing its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization is crucial for its biochemical effects, influencing processes such as enzyme activity and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: 3-(2-carboxy-1H-pyrrol-1-yl)benzonitrile.
Reduction: 3-(2-formyl-1H-pyrrol-1-yl)benzylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with methyl groups instead of a formyl group.
3-(2-formyl-1H-pyrrol-1-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a formyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
特性
IUPAC Name |
3-(2-formylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERABPBRHOLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381488 | |
| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209958-45-2 | |
| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


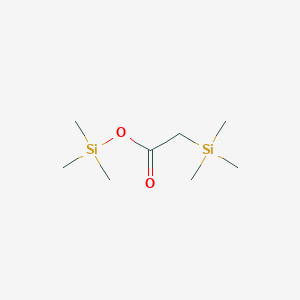
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)
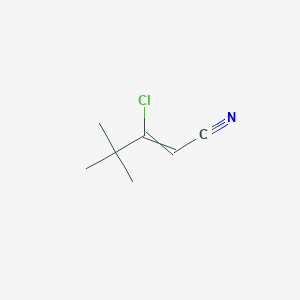
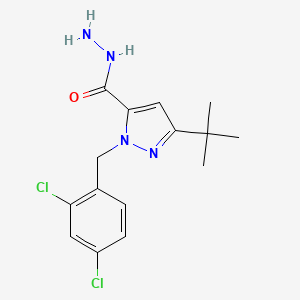
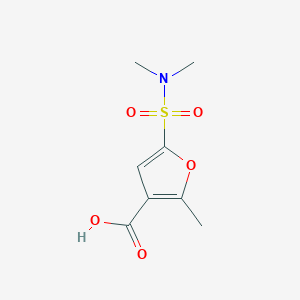
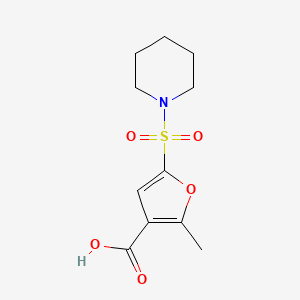
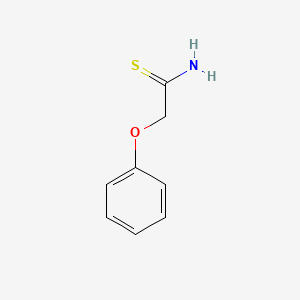
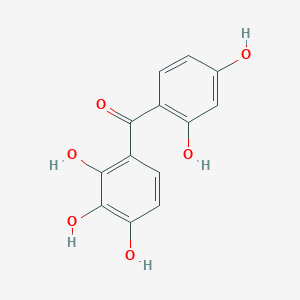
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)
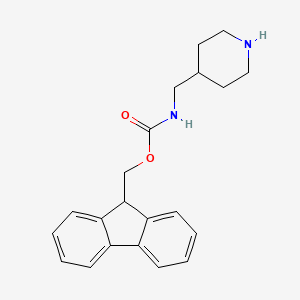
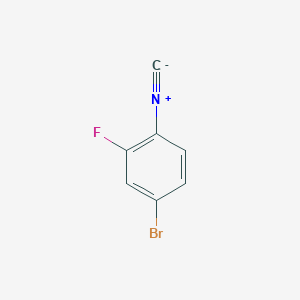
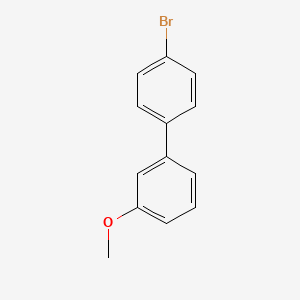
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
